molecular formula C11H21N B045198 2,2-Dipropylvaleronitrile CAS No. 5340-48-7

2,2-Dipropylvaleronitrile

Cat. No. B045198
CAS RN: 5340-48-7
M. Wt: 167.29 g/mol
InChI Key: AWAHTDIOUIVENZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Dipropylvaleronitrile involves several key steps and methodologies in organic synthesis. A study by Xu Jing-gan (2014) detailed the synthesis of 2,2-Dipropyl-β-alanine from ethyl cyanoacetate via alkylation, followed by catalytic reduction and hydrolysis, a process which could be closely related to the synthesis of 2,2-Dipropylvaleronitrile by modifying the starting materials and reaction conditions. This provides a foundational understanding of the synthetic routes that can be adapted for synthesizing 2,2-Dipropylvaleronitrile (Xu Jing-gan, 2014).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2,2-Dipropylvaleronitrile can be performed using various spectroscopic techniques. For instance, the study on novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile by S. Fatma et al. (2015) employed FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy to characterize the synthesized compound, illustrating the methods that could be employed for 2,2-Dipropylvaleronitrile as well (S. Fatma et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of 2,2-Dipropylvaleronitrile can be explored through studies focusing on the reactivity of similar nitrile compounds. For example, the work by Juventino J. García et al. (2004) on the cleavage of carbon−carbon bonds in alkyl cyanides using nickel(0) showcases the type of chemical reactions that nitrile compounds, including 2,2-Dipropylvaleronitrile, might undergo, providing insights into their chemical behavior and reactivity (Juventino J. García et al., 2004).

Physical Properties Analysis

Analyzing the physical properties of 2,2-Dipropylvaleronitrile involves understanding its stability, melting point, boiling point, solubility, and other relevant parameters. Although specific studies on 2,2-Dipropylvaleronitrile are not available, the physical properties of similar compounds can provide valuable insights. For instance, the stability and crystalline structure of related nitrile compounds have been analyzed through X-ray crystallography, as demonstrated in the synthesis and crystal structure analysis of 9,9-Dipropionitrilefluorene by Yuanqiang Hu (2013) (Yuanqiang Hu, 2013).

Chemical Properties Analysis

The chemical properties of 2,2-Dipropylvaleronitrile, such as reactivity, chemical stability, and interaction with other compounds, can be deduced from literature on similar nitrile compounds. Studies like the one by Ronald H. Szumigala et al. (2004), which discusses the halodeboronation of aryl boronic acids, provide a framework for understanding the chemical behavior and properties of nitrile compounds, including potential reactions and transformations (Ronald H. Szumigala et al., 2004).

Scientific Research Applications

  • Pharmaceuticals
    • Application : 2,2-Dipropylvaleronitrile is used as a pharmaceutical secondary standard . This means it serves as a benchmark or reference in pharmaceutical analysis.
    • Method of Application : As a certified reference material (CRM), 2,2-Dipropylvaleronitrile is used in analytical applications. These include pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
    • Results or Outcomes : The use of 2,2-Dipropylvaleronitrile as a CRM helps ensure the accuracy and reliability of analytical results in the aforementioned applications .
  • Separation Science
    • Application : 2,2-Dipropylvaleronitrile has been used in the field of separation science .
    • Method of Application : While the specific methods of application are not detailed in the source, it’s likely that this compound is used as a target analyte in chromatographic separations .
    • Results or Outcomes : The outcomes of such applications would typically involve the successful separation of 2,2-Dipropylvaleronitrile from other components in a mixture .

properties

IUPAC Name

2,2-dipropylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-4-7-11(10-12,8-5-2)9-6-3/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAHTDIOUIVENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CCC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201563
Record name 2,2-Dipropylvaleronitrile
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Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dipropylvaleronitrile

CAS RN

5340-48-7
Record name 2,2-Dipropylpentanenitrile
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Record name 2,2-Dipropylvaleronitrile
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Record name 2,2-Dipropylvaleronitrile
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Record name 2,2-dipropylvaleronitrile
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Record name 2,2-DIPROPYLVALERONITRILE
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